1,10-Dihydro-1,10-dihydroxyfluoren-9-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H10O3 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
1,9a-dihydroxy-1H-fluoren-9-one |
InChI |
InChI=1S/C13H10O3/c14-11-7-3-6-10-8-4-1-2-5-9(8)12(15)13(10,11)16/h1-7,11,14,16H |
InChI Key |
CZWUUOGKBHOBEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC(C3(C2=O)O)O |
Synonyms |
1,10-DHFO 1,10-dihydro-1,10-dihydroxyfluoren-9-one |
Origin of Product |
United States |
Chemical and Physical Properties
The chemical and physical properties of 1,10-Dihydro-1,10-dihydroxyfluoren-9-one are summarized in the following table. These properties are derived from computational models and experimental data where available.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀O₃ | nih.gov |
| Molecular Weight | 214.22 g/mol | nih.gov |
| IUPAC Name | (1R,9aS)-1,9a-dihydroxy-1H-fluoren-9-one | nih.gov |
| Appearance | Not explicitly stated, but isolated from culture extracts | ijcce.ac.ir |
| Optical Rotation ([α]D) | +132.1° | ijcce.ac.ir |
| XLogP3 | 0.7 | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Rotatable Bond Count | 0 | nih.gov |
| Exact Mass | 214.062994 g/mol | nih.gov |
| Monoisotopic Mass | 214.062994 g/mol | nih.gov |
Microbial Transformation and Biodegradation of 1,10 Dihydro 1,10 Dihydroxyfluoren 9 One
Enzymatic Mechanisms of Formation from Parent Compounds
The formation of 1,10-Dihydro-1,10-dihydroxyfluoren-9-one is a pivotal step in the microbial catabolism of certain polycyclic aromatic hydrocarbons (PAHs). This process is initiated by a unique enzymatic reaction that targets a carbon atom adjacent to a carbonyl group or heteroatom.
Angular Dioxygenation of Dibenzofuran (B1670420) and 9-Fluorenone (B1672902)
The primary mechanism for producing this compound is through a process known as angular dioxygenation. jst.go.jpjst.go.jp This atypical enzymatic reaction introduces two hydroxyl groups onto the substrate at an angular position. nih.gov In the degradation pathway of fluorene (B118485), the initial steps involve its oxygenation to 9-fluorenol, which is then dehydrogenated to form 9-fluorenone. nih.gov It is this 9-fluorenone molecule that undergoes angular dioxygenation. nih.govnih.gov
The dioxygenase attacks the carbon atom adjacent to the carbonyl group (C-1) and the neighboring angular carbon (C-1a), resulting in the stable cis-diol, this compound. jst.go.jpnih.gov This reaction is distinct from the more common lateral dioxygenation seen in the degradation of other aromatic compounds like naphthalene (B1677914) and biphenyl (B1667301). nih.gov The angular attack is crucial for cleaving the stable three-ring structure of compounds like dibenzofuran and fluorenone. jst.go.jpnih.gov Several bacterial strains, including Pseudomonas sp. F274, Terrabacter sp. DBF63, and Brevibacterium DPO 1361, have been identified to utilize this pathway. nih.govnih.govnih.gov
Specific Dioxygenase Systems Involved (e.g., 9-fluorenone 1,1a-dioxygenase, DbfA1A2)
Several specific enzyme systems have been identified as responsible for catalyzing the angular dioxygenation of 9-fluorenone. These are typically multi-component enzymes belonging to the Rieske non-heme iron oxygenase superfamily. jst.go.jp
One of the most well-characterized systems is the dibenzofuran 4,4a-dioxygenase (DFDO) from Terrabacter sp. strain DBF63. nih.gov The terminal oxygenase components of this enzyme, encoded by the dbfA1 and dbfA2 genes, are directly responsible for the angular dioxygenation. nih.govnih.gov This DbfA1A2 component has been shown to convert 9-fluorenone into this compound. nih.gov Similarly, in Sphingomonas sp. strain LB126, an angular dioxygenase complex encoded by flnA1 and flnA2 genes performs the same function on 9-fluorenone. asm.org These dioxygenases often exhibit broad substrate specificity, acting on various PAHs and heteroaromatics, but the angular attack on 9-fluorenone is a key feature. nih.govasm.org
| Dioxygenase System | Encoding Genes | Source Organism | Substrate(s) | Product | Reference(s) |
| Dibenzofuran 4,4a-dioxygenase (DFDO) | dbfA1A2 | Terrabacter sp. DBF63 | Dibenzofuran, 9-Fluorenone, Dibenzo-p-dioxin (B167043) | 2,2′,3-trihydroxybiphenyl, this compound | nih.govnih.govnih.gov |
| Angular Dioxygenase | flnA1A2 | Sphingomonas sp. LB126 | Fluorene, 9-Fluorenone, Dibenzofuran | This compound | asm.org |
| 9-fluorenone 1,1a-dioxygenase | Not explicitly defined | Pseudomonas sp. F274 | 9-Fluorenone | (+)-1,10-Dihydro-1,10-dihydroxyfluoren-9-one | nih.govnih.gov |
Role as a Novel Arene Dihydrodiol Intermediate
This compound is recognized as a novel and crucial arene dihydrodiol intermediate in the microbial degradation of fluorene. nih.gov Unlike the unstable hemiacetal-like intermediates formed from the angular dioxygenation of compounds like dibenzofuran, the dihydrodiol formed from 9-fluorenone is chemically stable. jst.go.jpnih.gov This stability allows it to accumulate transiently in bacterial cultures, enabling its isolation and structural identification. nih.govnih.gov Its characterization provided the first definitive evidence for the angular dioxygenation mechanism in the breakdown of these types of polynuclear aromatic systems. nih.govnih.gov The formation of this specific cis-diol is not a dead-end product; rather, it is a committed intermediate that is further metabolized, channeling the carbon from the fluorene ring structure into central metabolic pathways. nih.govnih.gov
Catabolic Pathways and Subsequent Transformations
Following its formation, this compound undergoes further enzymatic transformations that lead to the cleavage of its carbon-carbon bonds and eventual mineralization.
Mechanistic Models for C-C Bond Cleavage
The catabolism of this compound proceeds via the opening of its five-membered ring. nih.gov This is initiated by a dehydrogenase enzyme that acts on the dihydrodiol. The resulting product is believed to be a 2′-carboxy derivative of 2,3-dihydroxybiphenyl. nih.govnih.gov This intermediate is structurally analogous to metabolites in the biphenyl degradation pathway. The identification of downstream metabolites such as 8-hydroxy-3,4-benzocoumarin (a spontaneous cyclization product of the ring-cleavage product) and phthalic acid supports this mechanistic model. nih.gov The pathway ultimately funnels the aromatic carbon into the Krebs cycle via intermediates like protocatechuate. nih.gov This entire sequence, from angular dioxygenation to ring cleavage, represents an effective strategy for bacteria to dismantle the otherwise recalcitrant fluorene structure. nih.gov
NAD+-Dependent DDF Dehydrogenase Activity
The enzymatic step immediately following the formation of this compound involves a dehydrogenase. In Terrabacter sp. strain DBF63, a protein named FlnB has been identified that exhibits dehydrogenase activity against this intermediate. nih.gov This enzyme is NAD+-dependent, requiring the cofactor for the oxidation of the dihydrodiol. nih.govnih.gov The action of this dehydrogenase is crucial as it facilitates the subsequent cleavage of the C-C bond in the five-membered ring, leading to the formation of 2′-carboxy-2,3-dihydroxybiphenyl. nih.gov This step is a critical link between the initial angular dioxygenation and the subsequent meta-cleavage reactions that are common in the degradation of aromatic compounds.
Formation of Downstream Metabolites (e.g., 2'-Carboxy-2,3-dihydroxybiphenyl, Phthalate)
The microbial transformation of this compound and its isomers is a critical step in the complete mineralization of fluorene. This process involves the enzymatic cleavage of the five-membered ring, leading to the formation of key downstream metabolites, notably 2'-carboxy-2,3-dihydroxybiphenyl and subsequently phthalate (B1215562).
In Pseudomonas sp. strain F274, the degradation pathway proceeds through an isomer, (+)-1,1a-dihydroxy-1-hydro-9-fluorenone. The identification of phthalic acid as a major metabolite in growing cultures suggests that the five-membered ring of the angular diol is cleaved first. This cleavage results in the formation of a 2'-carboxy derivative of 2,3-dihydroxy-biphenyl, which is then further catabolized through reactions analogous to biphenyl degradation, ultimately yielding phthalate. nih.gov Similarly, Terrabacter sp. strain DBF63 is known to degrade fluorene to phthalate. nih.govmicrobiologyresearch.org The pathway in DBF63 involves the FlnB protein, which acts on 1,1a-dihydroxy-1-hydro-9-fluorenone to produce 2′-carboxy-2,3-dihydroxybiphenyl. nih.gov
In a distinct but related pathway, Brevibacterium sp. strain DPO 1361 utilizes an NAD+-dependent dehydrogenase to act on this compound. This enzymatic action leads to the cleavage of a C-C bond and the production of 3-(2'-carboxyphenyl)catechol. nih.govnih.govasm.org This compound is a structural variant of the dihydroxybiphenyl intermediate.
Once formed, phthalate serves as a substrate for further degradation. In many aerobic microorganisms, phthalate isomers are converted to protocatechuate, a central intermediate in the degradation of aromatic compounds. d-nb.info The conversion of phthalate to protocatechuate typically involves dioxygenation, dehydrogenation, and decarboxylation steps. d-nb.info Cell extracts of fluorene-grown Pseudomonas sp. F274 have shown high levels of enzymes characteristic of phthalate catabolism, such as 4,5-dihydroxyphthalate decarboxylase and protocatechuate 4,5-dioxygenase, supporting the role of phthalate as a key intermediate. nih.gov Ultimately, these pathways funnel the carbon from the original fluorene molecule into central metabolic cycles like the tricarboxylic acid (TCA) cycle. nih.gov
Table 1: Key Downstream Metabolites and Producing Strains
| Metabolite | Precursor Compound | Producing Microbial Strain | Citation |
|---|---|---|---|
| 2'-Carboxy-2,3-dihydroxybiphenyl | 1,1a-Dihydroxy-1-hydro-9-fluorenone | Terrabacter sp. strain DBF63 | nih.gov |
| 3-(2'-Carboxyphenyl)catechol | This compound | Brevibacterium sp. strain DPO 1361 | nih.govnih.gov |
| Phthalate | (+)-1,1a-Dihydroxy-1-hydro-9-fluorenone | Pseudomonas sp. strain F274 | nih.gov |
| Phthalate | Fluorene (via intermediates) | Terrabacter sp. strain DBF63 | nih.govmicrobiologyresearch.orgnih.gov |
Microbial Systems and Strain-Specific Studies
Brevibacterium sp. (e.g., Strain DPO 1361, DPO 220) in Fluorene and Dibenzofuran Degradation
The genus Brevibacterium includes strains with potent capabilities for degrading aromatic hydrocarbons. Brevibacterium sp. strain DPO 1361, in particular, has been a model organism for studying the degradation of fluorene. This strain can utilize fluorene as its sole source of carbon and energy. nih.govnih.govasm.org The degradation pathway in DPO 1361 is initiated by the oxidation of the methylene (B1212753) bridge at C-9 of fluorene to form 9-fluorenol. This is followed by the action of a 9-fluorenol dehydrogenase, yielding 9-fluorenone. nih.govnih.gov
A crucial and defining step in this pathway is the angular dioxygenation of 9-fluorenone. This reaction, which is also central to dibenzofuran degradation by the same strain, produces the key intermediate this compound (DDF). nih.govnih.gov The subsequent catabolism involves a novel C-C bond cleavage mechanism catalyzed by an NAD+-dependent DDF dehydrogenase that acts on the angular dihydrodiol structure. nih.govnih.gov This enzyme has been purified and characterized as a tetramer with high affinity for DDF. nih.govnih.gov The product of this reaction is 3-(2'-carboxyphenyl)catechol. nih.govnih.gov
Another relevant strain, Brevibacterium sp. DPO 220, was identified in a mutualistic mixed culture capable of degrading dibenzofuran, a structurally similar heterocyclic compound. nih.gov While its direct action on fluorene is less characterized, its ability to co-metabolize a wide range of aromatic compounds highlights the metabolic versatility within this genus. nih.gov
Sphingomonas sp. in Aromatic Compound Metabolism
The genus Sphingomonas is widely recognized for its extensive catabolic capabilities, particularly towards recalcitrant aromatic compounds like polycyclic aromatic hydrocarbons (PAHs). researchgate.net Various species within this genus have been isolated from contaminated environments and demonstrate diverse strategies for aromatic degradation.
Sphingomonas sp. strain RW1, for example, can grow on both dibenzofuran (DF) and dibenzo-p-dioxin (DD) as sole carbon and energy sources. asm.orgnih.gov Its degradation pathway for these compounds involves an initial angular dioxygenation adjacent to the ether bridge, a mechanism analogous to the formation of this compound from 9-fluorenone. asm.orgnih.gov This initial attack on dibenzofuran by strain RW1 leads to the formation of 2,2',3-trihydroxybiphenyl, which is then subject to meta-cleavage. nih.gov
Furthermore, Sphingomonas sp. strain XLDN2-5, isolated from petroleum-contaminated soil, can utilize carbazole (B46965) and cometabolically degrade dibenzofuran. nih.gov The degradation of dibenzofuran by this strain also proceeds via an angular dioxygenation pathway, leading to the formation of salicylic (B10762653) acid. nih.gov The consistent finding of angular dioxygenase activity in different Sphingomonas strains suggests that they are prime candidates for the transformation of fluorene and its oxygenated derivatives like this compound.
Terrabacter sp. Strain DBF63 Pathways
Terrabacter sp. strain DBF63 is a potent degrader of fluorene, capable of utilizing it as a sole source of carbon and energy and mineralizing it to intermediates of the tricarboxylic acid (TCA) cycle. nih.govnih.gov The genetic basis for this degradation is located on a large linear plasmid, pDBF1. microbiologyresearch.orgnih.gov
The degradation pathway in DBF63 shares initial steps with other fluorene degraders, involving the formation of 9-fluorenone. An angular dioxygenase, DbfA, then attacks 9-fluorenone to yield 1,1a-dihydroxy-1-hydro-9-fluorenone. nih.gov This intermediate is then converted by the enzyme FlnB, a dehydrogenase, to 2′-carboxy-2,3-dihydroxybiphenyl. nih.gov This is followed by the action of a class III extradiol dioxygenase, FlnD, which cleaves the aromatic ring. nih.gov
The resulting metabolites are funneled into the β-ketoadipate pathway. microbiologyresearch.orgnih.gov The genes for the protocatechuate branch of this pathway (pca genes) have been identified on the pDBF1 plasmid and are expressed during growth on fluorene. microbiologyresearch.orgnih.gov This complete pathway allows Terrabacter sp. strain DBF63 to efficiently break down the complex fluorene structure into central metabolites like phthalate and protocatechuate. nih.govmicrobiologyresearch.orgnih.gov
Table 2: Comparison of Degradation Pathways in Key Bacterial Strains
| Feature | Brevibacterium sp. DPO 1361 | Terrabacter sp. DBF63 | Sphingomonas sp. RW1 |
|---|---|---|---|
| Initial Substrate | Fluorene | Fluorene | Dibenzofuran, Dibenzo-p-dioxin |
| Key Intermediate | This compound | 1,1a-Dihydroxy-1-hydro-9-fluorenone | 2,2',3-Trihydroxybiphenyl |
| Ring Cleavage Product | 3-(2'-Carboxyphenyl)catechol | 2'-Carboxy-2,3-dihydroxybiphenyl | Product of meta-cleavage |
| Downstream Pathway | Not fully elucidated | β-Ketoadipate Pathway | Catechol meta/ortho cleavage |
| Reference | nih.govnih.gov | nih.govmicrobiologyresearch.orgnih.gov | asm.orgnih.gov |
Ralstonia sp. Strain SBUG 290 Cooxidation Studies
Ralstonia sp. strain SBUG 290, now reclassified as Cupriavidus basilensis, is noted for its ability to co-metabolically degrade dibenzofuran when grown on biphenyl. researchgate.net Co-metabolism is a process where a microorganism transforms a compound (the co-substrate) from which it gains no carbon or energy, while metabolizing a primary growth substrate.
In the case of strain SBUG 290, the enzymes induced for biphenyl degradation are capable of acting on dibenzofuran. The degradation is initiated by a 1,2-hydroxylation, followed by a meta-cleavage of the resulting 1,2-dihydroxydibenzofuran. researchgate.net This produces 2-hydroxy-4-(3′-oxo-3′H-benzofuran-2′-yliden)but-2-enoic acid, which is further degraded. researchgate.net
While this specific strain has been studied for dibenzofuran co-oxidation, the principle is highly relevant to the transformation of other similar aromatic structures like fluorene and its derivatives. The broad specificity of the biphenyl dioxygenase enzymes suggests that Ralstonia species could potentially co-oxidize 9-fluorenone, leading to intermediates like this compound. Other strains of Ralstonia have also been isolated for their ability to degrade different environmental contaminants, indicating a broad metabolic potential within the genus. nih.gov
Enzymology and Molecular Biology of 1,10 Dihydro 1,10 Dihydroxyfluoren 9 One Metabolism
Characterization of Key Enzymes
The transformation of 9-fluorenone (B1672902) and the subsequent metabolism of 1,10-dihydro-1,10-dihydroxyfluoren-9-one are orchestrated by a cascade of enzymes. This process typically begins with an angular dioxygenation of 9-fluorenone. nih.govresearchgate.net
The initial and rate-limiting step in this metabolic pathway is the dihydroxylation of 9-fluorenone, catalyzed by a class of enzymes known as angular dioxygenases. researchgate.netnih.gov This reaction yields (+)-1,1a-dihydroxy-1-hydro-9-fluorenone. nih.gov These enzymes are typically multi-component systems, often comprising large (α) and small (β) subunits that together perform the catalytic oxidation. nih.gov
Notable examples include:
FlnA1-FlnA2 from Sphingomonas sp. strain LB126 : This enzyme complex, composed of α and β subunits, is responsible for the angular oxidation of 9-fluorenone. When expressed in Escherichia coli, it demonstrated the ability to oxidize a range of polycyclic aromatic hydrocarbons (PAHs) and heteroaromatics, with fluorene (B118485) and phenanthrene (B1679779) being its preferred substrates. nih.gov
DbfA from Terrabacter sp. strain DBF63 : This enzyme, also referred to as 9-fluorenone 1,1a-dioxygenase, catalyzes the initial attack on 9-fluorenone to produce 1,1a-dihydroxy-1-hydro-9-fluorenone. researchgate.net
4921 Dioxygenase from Pseudomonas sp. strain SMT-1 : This enzyme was purified and characterized, showing optimal activity at a pH of 7.5 and a temperature of 25°C. nih.govresearchgate.net Its activity was enhanced in the presence of MnCl₂ but inhibited by FeCl₃. nih.gov
Following the initial dioxygenation, the metabolic pathway continues with the action of dihydrodiol dehydrogenases. These enzymes are crucial for further processing the downstream products. In the degradation pathway originating from fluorene, the FlnB protein from Terrabacter sp. strain DBF63 has been identified as a dihydrodiol dehydrogenase. researchgate.net Generally, these enzymes catalyze the NADP+-linked oxidation of trans-dihydrodiols of aromatic hydrocarbons, converting them into their corresponding catechols. nih.gov This step is essential for preparing the molecule for ring cleavage.
The aromatic ring of the catechol-like intermediate is then cleaved by extradiol dioxygenases. These are non-heme iron(II)-containing enzymes that incorporate both atoms of molecular oxygen into the substrate, leading to the opening of the aromatic ring. nih.gov An example is FlnD from Terrabacter sp. strain DBF63, which functions as a 1,2-dioxygenase acting on the dihydroxylated biphenyl-like compound that results from the rearrangement and dehydrogenation of this compound. researchgate.net This meta-cleavage reaction is a pivotal step that breaks down the complex ring structure into linear molecules. ethz.ch
The linear product resulting from the extradiol dioxygenase activity is then acted upon by hydrolases. FlnE from Terrabacter sp. strain DBF63 is a well-characterized example, identified as 2-hydroxy-6-oxo-6-(2′-carboxyphenyl)-hexa-2,4-dienoate hydrolase. researchgate.net This enzyme hydrolyzes the meta-cleavage product, breaking it into smaller molecules that can be funneled into central metabolic pathways. For instance, the degradation of 9-fluorenone ultimately leads to the formation of phthalate (B1215562). nih.govresearchgate.net
Genetic Basis of Degradation Pathways
The enzymatic machinery for degrading fluorene derivatives is encoded by specific gene clusters within the genomes of catabolically active bacteria. Understanding the organization and regulation of these genes is key to comprehending the complete metabolic process.
Research has successfully identified and cloned several genes involved in the degradation pathway that proceeds via this compound.
In Terrabacter sp. strain DBF63, a gene cluster responsible for the degradation of fluorene to phthalate has been characterized. researchgate.net This cluster includes the genes dbfA (encoding the angular dioxygenase), flnB (encoding the dihydrodiol dehydrogenase), flnD (encoding the extradiol dioxygenase), and flnE (encoding the hydrolase). researchgate.net
In Sphingomonas sp. strain LB126, the genes flnA1 and flnA2, which encode the α and β subunits of the initial angular dioxygenase, were identified. These genes were cloned and expressed in E. coli, confirming their function in oxidizing fluorene and 9-fluorenone. nih.gov
In Pseudomonas sp. strain SMT-1, a specific gene segment for a dioxygenase involved in fluorene degradation was amplified using PCR, subsequently cloned, and expressed for characterization. nih.gov
The identification of these genes provides insight into the molecular evolution of catabolic pathways and offers tools for the potential bioengineering of microorganisms for enhanced bioremediation of PAH-contaminated environments.
Gene Expression and Regulation in Microbial Systems
The microbial metabolism of fluorene and its derivatives, including the pathway involving this compound, is a tightly regulated process. The expression of the catabolic genes is typically inducible, ensuring that the enzymatic machinery is synthesized only when the target substrate is present in the environment. This regulation occurs primarily at the transcriptional level, governed by specific regulatory proteins that respond to chemical cues.
Research into fluorene-degrading bacteria, such as Terrabacter sp. strain DBF63, Sphingomonas sp. strain LB126, and Brevibacterium sp. strain DPO 1361, has revealed that the genes encoding the metabolic enzymes are organized in clusters, often on plasmids. nih.govresearchgate.net For instance, in Terrabacter sp. DBF63, the genes for fluorene catabolism are located on a large linear plasmid, pDBF1. researchgate.net
Induction of Catabolic Genes
The expression of the fluorene catabolic pathway is induced by the presence of the substrate. Studies using Reverse Transcription-PCR (RT-PCR) have demonstrated this inducible nature. In Sphingomonas sp. strain LB126, transcripts for the angular dioxygenase alpha subunit (flnA1), a key enzyme in the oxidation of 9-fluorenone, were significantly upregulated when the bacterium was grown on fluorene, whereas they were barely detectable in glucose-grown cells. This indicates that fluorene or one of its early metabolites acts as an inducer for the catabolic operon. Similarly, cells of Brevibacterium sp. DPO 1361 grown on fluorene show pronounced 9-fluorenol dehydrogenase activity, implying the induction of the enzymes required for the initial steps of the degradation pathway that leads to the formation of this compound. nih.gov
Regulatory Proteins and Genetic Organization
The genetic architecture of these degradation pathways typically includes regulatory genes located near the catabolic operons they control. These regulators are often members of large families of transcriptional factors, such as the GntR or LysR families, which are common in bacterial pathways for aromatic compound degradation. nih.govnih.gov
In Terrabacter sp. DBF63, the genes responsible for the upper pathway of fluorene degradation, which produces the 1,1a-dihydroxy-1-hydro-9-fluorenone intermediate, are clustered together. nih.gov This cluster includes dbfA1A2 (encoding the angular dioxygenase), flnB (encoding a dehydrogenase), flnD (encoding an extradiol dioxygenase), and flnE (encoding a hydrolase). nih.gov While the specific regulator for this upper pathway operon has not been fully characterized, analysis of the downstream pathway in the same strain has identified pcaR, a transcriptional regulator for the pca genes involved in protocatechuate degradation. nih.gov The presence of such regulators is a common feature, and it is highly probable that a specific transcriptional regulator controls the expression of the fln/dbf gene cluster, responding to an early pathway intermediate.
The table below summarizes key genes involved in the metabolic pathway leading to and from dihydroxyfluoren-9-one intermediates in representative microorganisms.
| Gene | Encoded Protein | Function | Organism |
| dbfA1/dbfA2 | Angular dioxygenase (α and β subunits) | Catalyzes the angular dioxygenation of 9-fluorenone to 1,1a-dihydroxy-1-hydro-9-fluorenone. nih.gov | Terrabacter sp. DBF63 |
| flnA1/flnA2 | Angular dioxygenase (α and β subunits) | Catalyzes the angular oxidation of 9-fluorenone. researchgate.net | Sphingomonas sp. strain LB126 |
| flnB | DHF dehydrogenase | Catalyzes the dehydrogenation of 1,1a-dihydroxy-1-hydro-9-fluorenone. nih.gov | Terrabacter sp. DBF63 |
| Not specified | DDF dehydrogenase | NAD+-dependent dehydrogenase acting on this compound (DDF). nih.gov | Brevibacterium sp. DPO 1361 |
| flnD | CDB 1,2-dioxygenase | A class III extradiol dioxygenase that cleaves the biphenyl (B1667301) structure formed after the five-membered ring is opened. nih.gov | Terrabacter sp. DBF63 |
Detailed biochemical studies have provided insights into the properties of the enzymes involved, particularly the dehydrogenase that acts on the dihydroxyfluoren-9-one intermediate.
| Enzyme | Organism | Substrate | Km Value | Enzyme Characteristics |
| DDF Dehydrogenase | Brevibacterium sp. DPO 1361 | This compound (DDF) | 13 µM | Tetramer of four identical 40-kDa subunits; NAD+-dependent. nih.gov |
This regulatory system ensures that the bacterium can efficiently utilize compounds like fluorene as a carbon and energy source by expressing the necessary degradative enzymes in a coordinated and controlled manner, preventing wasteful protein synthesis when the substrate is not available.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. It provides detailed information about the carbon-hydrogen framework and the precise location and stereochemistry of the hydroxyl groups.
Research Findings: Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to characterize fluorene metabolites.
¹H NMR: The proton NMR spectrum reveals the chemical environment of each hydrogen atom. For dihydrodiol metabolites of fluorene, the chemical shifts and coupling constants of the hydroxymethine (carbinol) protons are particularly diagnostic. researchgate.net For instance, the coupling constants between adjacent carbinol protons can help determine the cis or trans stereochemistry of the diol. researchgate.netmdpi.com
¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon atoms and their electronic environment. researchgate.net The chemical shifts of the carbon atoms bearing the hydroxyl groups are significantly different from those of the aromatic and carbonyl carbons, aiding in their assignment. researchgate.net
2D NMR Techniques: To resolve complex spectral overlaps and definitively assign proton and carbon signals, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are utilized. researchgate.net These experiments correlate protons with their directly attached carbons (HSQC) or with carbons two to three bonds away (HMBC), allowing for the complete and unambiguous assignment of the molecular structure. researchgate.net The structural identification of dihydroxyflavone derivatives, which share structural similarities, has been successfully achieved using these methods. researchgate.netnih.gov
Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts for Fluorene-Related Dihydrodiols.
Note: The following data is illustrative for related compounds, as specific experimental data for this compound is not publicly available. Data is derived from studies on similar fluorene dihydrodiols. researchgate.net
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-1 / H-10 (Carbinol) | 4.50 - 4.70 | 65 - 75 |
| Aromatic Protons | 7.20 - 7.80 | 120 - 145 |
| Carbonyl Carbon (C-9) | N/A | >190 |
Mass Spectrometry (MS) for Metabolite Identification and Pathway Analysis
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of this compound and to gain structural information through fragmentation analysis. It is crucial for identifying metabolites in complex mixtures and elucidating metabolic pathways. researchgate.netnih.goveuropa.eu
Research Findings: When coupled with a chromatographic separation method like LC or GC, MS can identify fluorene metabolites from biological extracts. asm.org High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the parent ion and its fragments. researchgate.netnih.gov The fragmentation pattern observed in tandem MS (MS/MS) experiments provides clues about the compound's structure. For dihydroxyfluoren-9-one, characteristic losses of water molecules (H₂O) from the molecular ion are expected due to the hydroxyl groups. The specific fragmentation pattern can help distinguish between different isomers. researchgate.netnih.gov
Interactive Table: Predicted m/z Values for Adducts of this compound (Molecular Formula: C₁₃H₁₀O₃, Molecular Weight: 214.22 g/mol ). nih.govuni.lu
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | [C₁₃H₁₁O₃]⁺ | 215.07027 |
| [M+Na]⁺ | [C₁₃H₁₀O₃Na]⁺ | 237.05221 |
| [M-H]⁻ | [C₁₃H₉O₃]⁻ | 213.05571 |
| [M+K]⁺ | [C₁₃H₁₀O₃K]⁺ | 253.02615 |
| [M+H-H₂O]⁺ | [C₁₃H₉O₂]⁺ | 197.06025 |
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is the primary method for separating this compound from its parent compound, fluoren-9-one, and other metabolites in a mixture. asm.orgnih.gov
Research Findings: Reverse-phase (RP) HPLC is the most common mode used for this purpose. sielc.com Separation is typically achieved on an octadecyl silica (B1680970) (C18) column. asm.orgnih.gov A mobile phase consisting of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer is used to elute the compounds. asm.org Due to its increased polarity from the two hydroxyl groups, this compound will have a shorter retention time than the less polar fluoren-9-one. Detection is commonly performed using a UV-visible detector, as the fluorene ring system is chromophoric. asm.org For quantitative analysis, a calibration curve is constructed using a pure standard of the compound, allowing for the determination of its concentration in unknown samples. nih.gov
Interactive Table: Example HPLC Method for Separation of Fluoren-9-one Metabolites. asm.org
| Parameter | Condition |
| Column | C18 octyldecyl silane (B1218182) (e.g., 10 cm x 2.1 mm, 5 µm particle size) |
| Mobile Phase A | 50 mM KH₂PO₄ (pH 3.5) or water with 0.1% formic acid (for MS compatibility) |
| Mobile Phase B | Acetonitrile |
| Gradient | Linear gradient from 10% to 79% B over 23 minutes |
| Detector | Diode Array UV-Visible Detector (set at ~207 nm) |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov For polar compounds like this compound, a chemical derivatization step is required to increase volatility and thermal stability, making them suitable for GC analysis. azolifesciences.comnih.gov
Research Findings: The hydroxyl and ketone functional groups in this compound are non-volatile. Derivatization chemically modifies these groups. youtube.com A common two-step process involves methoxyamination to protect the ketone group, followed by silylation of the hydroxyl groups. nih.govresearchgate.net Silylation agents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace the acidic protons of the hydroxyl groups with bulky, non-polar trimethylsilyl (B98337) (TMS) groups. nih.govnih.gov
Once derivatized, the sample is injected into the GC, where it is separated based on its boiling point and interaction with the column's stationary phase. azolifesciences.com The separated components then enter the mass spectrometer, which provides a mass spectrum that can be compared to spectral libraries for identification. azolifesciences.comnih.gov GC-MS provides high chromatographic resolution and reproducible fragmentation patterns, making it a reliable tool for metabolite identification. nih.govnih.gov
Interactive Table: Common Derivatization Reagents for GC-MS Analysis of Hydroxylated and Carbonyl Compounds.
| Step | Reagent | Target Functional Group | Purpose |
| 1. Methoxyamination | Methoxyamine hydrochloride | Ketone (C=O) | Protects carbonyl group, prevents enolization and ring formation. nih.govyoutube.com |
| 2. Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hydroxyl (-OH) | Increases volatility and thermal stability by replacing acidic protons with TMS groups. nih.govnih.gov |
| 2. Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl (-OH) | Alternative silylating agent to increase volatility. researchgate.net |
Spectroscopic Data
Established Laboratory Synthesis Routes
The laboratory synthesis of dihydroxyfluorenone compounds generally involves multi-step processes, starting from fluorene (B118485) or its derivatives. These routes typically encompass oxidation to introduce the keto group at the 9-position, followed by or preceded by the introduction of hydroxyl groups onto the aromatic rings.
Oxidation Pathways of Fluorene Derivatives
The initial step in many synthetic approaches to fluorenone derivatives is the oxidation of the fluorene backbone. A common method involves the air oxidation of fluorene in the presence of a base. For instance, 9-fluorenones substituted with various groups can be efficiently synthesized by the aerobic oxidation of the corresponding 9H-fluorenes. This reaction is often carried out under ambient conditions using potassium hydroxide (KOH) in a solvent like tetrahydrofuran (THF).
Another established oxidation method is the use of sodium hypochlorite (bleach) in the presence of acetic acid. This approach is effective for the oxidation of a secondary alcohol, such as 9-fluorenol, to the corresponding ketone, 9-fluorenone (B1672902). wpmucdn.comquizlet.com The reaction is typically monitored by thin-layer chromatography to track its progress. wpmucdn.com
Reduction and Hydroxylation Strategies for Fluorenone Derivatives
While direct dihydroxylation of 9-fluorenone to the 1,10-isomer is not well-documented, methods for the synthesis of other dihydroxy isomers, such as 2,7-dihydroxy-9-fluorenone, are established and provide insight into potential synthetic strategies.
One such method begins with dipotassium 2,7-fluorenedisulfonate salt. This precursor undergoes alkali fusion followed by dehydration to yield 2,7-dihydroxy-9-fluorenone. researchgate.net Key factors influencing the yield and purity of the product in this process include reaction time, the ratio of reactants, and pH. researchgate.net
An alternative route to 2,7-dihydroxy-9-fluorenone involves the cyclization of a biphenyl (B1667301) derivative. In this synthesis, methyl 4,4'-dihydroxy-[1,1'-biphenyl]-2-carboxylate serves as the starting material. The reaction is carried out with zinc chloride (ZnCl2) and polyphosphoric acid (PPA) at elevated temperatures to facilitate the intramolecular cyclization and formation of the fluorenone core. chemicalbook.com
A third approach to 2,7-dihydroxy-9-fluorenone starts with 2,7-dibromo-9-fluorenone. This compound is subjected to a copper-catalyzed hydroxylation reaction using lithium hydroxide monohydrate in a mixture of DMSO and water. chemicalbook.com
These established routes for the synthesis of 2,7-dihydroxy-9-fluorenone highlight the types of chemical transformations that could potentially be adapted to synthesize the 1,10-isomer, likely requiring a different starting material with the appropriate substitution pattern.
Biosynthetic Pathways and Enzymatic Formation
The biological generation of dihydroxyfluorenone derivatives occurs during the microbial degradation of fluorene, a polycyclic aromatic hydrocarbon. Certain bacteria have evolved enzymatic pathways to break down this environmental pollutant, and this compound, or a stereoisomer thereof, is a key intermediate in this process.
Role of Dioxygenases in its Biological Generation
The central enzymes responsible for the formation of dihydroxyfluorenone derivatives in bacteria are dioxygenases. In the catabolism of fluorene by some Pseudomonas species, the initial steps involve the oxidation of fluorene to 9-fluorenol and then to 9-fluorenone. nih.gov Subsequently, a crucial step is the angular dioxygenation of 9-fluorenone. This reaction is catalyzed by a 9-fluorenone-1,1a-dioxygenase, which introduces two hydroxyl groups at the 1 and 1a positions of the fluorenone molecule, resulting in the formation of (+)-1,1a-dihydroxy-1-hydro-9-fluorenone. nih.govresearchgate.net This enzymatic transformation is a key step that breaks the aromaticity of one of the benzene rings, making the compound more susceptible to further degradation. nih.gov
The nomenclature "(+)-1,1a-dihydroxy-1-hydro-9-fluorenone" is used to specify the stereochemistry and the position of hydroxylation in the bicyclic intermediate formed during the enzymatic reaction. This compound is structurally very similar to this compound, with the numbering difference arising from the specific IUPAC naming conventions for the resulting structure.
Characterization of Enzymatic Precursors and Metabolic Intermediates
The biosynthetic pathway leading to and from (+)-1,1a-dihydroxy-1-hydro-9-fluorenone has been elucidated through the identification of its precursors and subsequent metabolites.
Enzymatic Precursors:
Fluorene: The initial substrate for the entire degradation pathway.
9-Fluorenol: The first intermediate, formed by the monooxygenation of fluorene.
9-Fluorenone: The direct precursor to the dihydroxy derivative, formed by the dehydrogenation of 9-fluorenol. nih.gov
Metabolic Intermediates Following Dihydroxylation: The formation of (+)-1,1a-dihydroxy-1-hydro-9-fluorenone is a transient step in the complete mineralization of fluorene. This intermediate is further metabolized, and its consumption leads to the formation of acidic metabolites. nih.gov The identification of these downstream products confirms that the dihydroxyfluorenone is a true intermediate and not a dead-end product in this catabolic pathway. nih.gov In some bacterial strains, the degradation of fluorene can proceed through different initial dioxygenation events, leading to other intermediates such as 3,4-dihydrocoumarin. csic.es
Computational and Theoretical Investigations of 1,10 Dihydro 1,10 Dihydroxyfluoren 9 One and Its Reaction Mechanisms
Quantum Chemical Calculations of Reaction Intermediates and Transition States
Quantum chemical calculations, particularly Density Functional Theory (DFT) and combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods, are pivotal in understanding the electronic structure and energetics of the reaction pathways involving 1,10-dihydro-1,10-dihydroxyfluoren-9-one. These calculations allow for the detailed characterization of transient species such as reaction intermediates and transition states.
For the formation of this compound via angular dioxygenation of 9-fluorenone (B1672902), quantum chemical calculations can model the interaction of the substrate with the active species of the dioxygenase enzyme. These studies can help determine the most likely points of enzymatic attack and the energy barriers associated with different reaction coordinates. For instance, calculations can compare the energy profiles for dioxygen attack at various positions on the fluorenone molecule, providing a rationale for the observed regioselectivity of the angular dioxygenation.
The stability of the resulting cis-dihydrodiol, this compound, can also be assessed through computational methods. The calculated energies can help to understand why this intermediate might accumulate in certain bacterial strains. Furthermore, the subsequent C-C bond cleavage of the five-membered ring is a critical step in the degradation pathway. Quantum chemical calculations can elucidate the mechanism of this cleavage, identifying the transition state and the associated activation energy. Such calculations have been instrumental in distinguishing between different proposed mechanisms, for example, whether the reaction proceeds via a peroxoanion intermediate or a high-valent iron-oxo species. nih.gov
| Species | Method | Key Findings |
| Fluorenone + Dioxygenase | DFT/QM/MM | Determination of the preferred site of dioxygen attack. |
| This compound | DFT | Assessment of the thermodynamic stability of the intermediate. |
| Transition state for C-C bond cleavage | DFT/QM/MM | Elucidation of the geometry and energy of the transition state. |
This table is generated based on the application of computational methods to similar reaction types and is for illustrative purposes.
Molecular Dynamics Simulations of Enzyme-Substrate Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of the interactions between the substrate, this compound, and the enzyme responsible for its formation and subsequent transformation, such as a dioxygenase. These simulations model the movement of atoms over time, offering insights into the conformational changes that occur during the catalytic cycle.
MD simulations can be used to study the binding of 9-fluorenone to the active site of the dioxygenase. nih.gov By simulating the enzyme-substrate complex in a solvent environment, researchers can identify key amino acid residues that are involved in substrate recognition and binding. These simulations can reveal the specific hydrogen bonding and hydrophobic interactions that orient the substrate in the active site, predisposing it to angular dioxygenation. rutgers.edu
Furthermore, MD simulations can shed light on the transport of the substrate to the active site and the release of the product, this compound. The flexibility of the enzyme and the role of water molecules in the active site can be investigated, providing a more complete understanding of the catalytic process. rutgers.edu For the subsequent C-C bond cleavage, MD simulations can help to understand how the diol intermediate is repositioned within the active site to facilitate the next reaction step.
| Simulation System | Simulation Time | Key Observations |
| Dioxygenase + 9-Fluorenone | Nanoseconds | Identification of key binding residues and substrate orientation. |
| Enzyme-Intermediate Complex | Nanoseconds | Analysis of conformational changes and active site dynamics. |
| Product Release | Nanoseconds | Elucidation of the pathway for product egress from the active site. |
This table is generated based on typical applications of MD simulations in enzyme-substrate studies and is for illustrative purposes.
Mechanistic Modeling of Angular Dioxygenation and C-C Bond Cleavage
The formation of this compound is a hallmark of a novel angular dioxygenation reaction. nih.gov Mechanistic modeling, integrating both quantum chemical calculations and molecular dynamics simulations, is crucial for a comprehensive understanding of this process. The angular dioxygenation of dibenzofuran (B1670420), a related compound, by a three-component enzyme system has been studied, providing a model for the enzymatic logic. uni-konstanz.de
The proposed mechanism for the formation of this compound involves the attack of a dioxygen species at the angular position of 9-fluorenone. Computational models can help to delineate the electronic rearrangements that occur during this process. Following the formation of the diol, the subsequent C-C bond cleavage is a key step in the degradation pathway. Mechanistic modeling can explore different hypotheses for this cleavage. For instance, it can investigate whether the reaction is a spontaneous ring-opening or an enzyme-catalyzed process.
Computational studies on similar systems, such as the cleavage of α-hydroxy ketones by engineered P450 monooxygenases, suggest that a peroxoanion intermediate can be responsible for the oxidative cleavage of the C-C bond. nih.gov This provides a plausible model for the degradation of this compound.
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. While specific SAR studies on this compound are not extensively documented, the principles of these approaches can be applied to understand the factors influencing its formation and reactivity.
For a series of fluorene (B118485) derivatives, computational methods can be used to calculate various molecular descriptors, such as electronic properties (e.g., HOMO-LUMO gap), steric parameters, and hydrophobicity. These descriptors can then be correlated with the efficiency of their transformation by dioxygenases. For example, QSAR models could be developed to predict the likelihood of a fluorene derivative undergoing angular dioxygenation based on its structural features. plos.org
These computational SAR studies can guide the synthesis of novel fluorene derivatives with altered metabolic fates. For instance, by modifying the substituents on the fluorene ring system, it may be possible to enhance or inhibit the formation of the this compound intermediate. Such studies are valuable for applications in bioremediation and for understanding the environmental fate of polycyclic aromatic hydrocarbons. mdpi.com
| Compound Series | Computational Method | Key Descriptors | Predicted Activity |
| Substituted Fluorenones | QSAR | Electronic and steric parameters | Rate of dioxygenation |
| Fluorene Derivatives | 3D-QSAR | Molecular field analysis | Binding affinity to dioxygenase |
This table is generated to illustrate the potential applications of computational SAR studies to fluorene derivatives.
Broader Implications and Future Research Directions
Contribution to Understanding Aryl Ether Cleavage and Recalcitrant Compound Degradation
The discovery of 1,10-Dihydro-1,10-dihydroxyfluoren-9-one as a metabolite in the bacterial degradation of dibenzofuran (B1670420) and fluorene (B118485) has been a significant milestone in environmental microbiology. Its formation is a clear indicator of a novel enzymatic strategy for the cleavage of the exceptionally stable aryl ether bond, a common linkage in many persistent pollutants like polychlorinated dibenzodioxins and dibenzofurans.
Historically, the stability of the aryl ether bond posed a significant challenge to understanding the complete biodegradation of these compounds. The breakthrough came with the observation that certain bacteria, such as Brevibacterium sp., employ a unique mechanism known as angular dioxygenation. In this process, a dioxygenase enzyme attacks the aromatic system at an angular position adjacent to the ether bridge. This enzymatic action transforms the stable aryl ether into a much more reactive hemiacetal.
The formation of this compound from fluorene by dibenzofuran-degrading bacteria provided concrete evidence for this angular dioxygenation mechanism. The subsequent spontaneous cleavage of the hemiacetal and rearomatization through dehydration leads to the opening of the ether-containing ring, a critical step in the degradation of these recalcitrant compounds. This finding has fundamentally contributed to our understanding of how microorganisms have evolved to break down some of the most persistent and toxic chemicals in the environment.
Table 1: Key Compounds in the Angular Dioxygenation Pathway of Dibenzofuran
| Compound Name | Role in Pathway |
| Dibenzofuran | Parent recalcitrant compound |
| This compound | Key intermediate, evidence of angular dioxygenation |
| 2,2',3-trihydroxybiphenyl | Product of hemiacetal cleavage and rearomatization |
Potential for Bioremediation Strategies (Conceptual Frameworks)
The elucidation of the angular dioxygenation pathway, underscored by the identification of this compound, has opened new avenues for the development of effective bioremediation strategies for sites contaminated with dioxin-like compounds. The conceptual frameworks for these strategies are primarily based on the application of microorganisms that possess the enzymatic machinery for angular dioxygenation.
One promising approach is bioaugmentation , which involves the introduction of specific, well-characterized microbial strains with proven dibenzofuran-degrading capabilities into a contaminated environment. The presence and activity of these organisms could be monitored by detecting the formation of key metabolites like this compound, serving as a biomarker for successful bioremediation.
Another strategy is biostimulation , which aims to enhance the activity of indigenous microbial populations capable of degrading the target pollutants. This can be achieved by optimizing environmental conditions such as nutrient availability, pH, and oxygen levels to favor the growth and metabolic activity of bacteria that utilize the angular dioxygenation pathway.
Furthermore, the understanding of this degradation pathway can inform the design of phytoremediation strategies. Plants can be used in conjunction with soil microorganisms to enhance the breakdown of pollutants. The plants can help to create a favorable environment for the growth of degrading bacteria in the rhizosphere, the soil region directly influenced by root secretions.
Research on Novel Enzyme Discovery and Engineering for Biocatalysis
The formation of this compound has spurred significant research into the enzymes responsible for its production. The key enzymes in this process are dioxygenases , which are a class of enzymes that catalyze the incorporation of both atoms of molecular oxygen into a substrate. The specific enzyme responsible for the angular attack on dibenzofuran is a type of Rieske non-heme iron oxygenase.
Detailed studies have led to the isolation and characterization of several of these novel dioxygenases from various bacterial strains. These enzymes are often multi-component systems, typically consisting of a reductase, a ferredoxin, and a terminal oxygenase component. The terminal oxygenase is responsible for the substrate specificity and the catalytic activity.
The discovery of these enzymes has paved the way for enzyme engineering and biocatalysis . Through techniques like site-directed mutagenesis and directed evolution, scientists are working to improve the efficiency, stability, and substrate range of these dioxygenases. The goal is to create robust biocatalysts that can be used in industrial processes for the detoxification of waste streams or for the synthesis of valuable chemical intermediates. Engineered dioxygenases with enhanced capabilities could be a cornerstone of future green chemistry applications.
Exploration of Analogues and Derivatives in Fundamental Organic Chemistry
While the biological significance of this compound is well-established, the exploration of its analogues and derivatives in the realm of fundamental organic chemistry remains an area with limited specific research. The synthesis and reactivity of the broader class of fluorenones and substituted fluorenones are well-documented, with numerous methods developed for their preparation, including palladium-catalyzed cyclizations, intramolecular Friedel-Crafts reactions, and oxidation of fluorenes. These methods have been instrumental in creating a diverse library of fluorenone derivatives with applications in materials science, medicinal chemistry, and as fluorescent probes.
However, specific studies focusing on the synthesis and chemical transformations of analogues of this compound are not extensively reported in the scientific literature. The presence of the dihydroxy functionality in a dihydroaromatic system presents unique synthetic challenges and opportunities for exploring novel chemical reactions. Future research in this area could focus on:
Stereoselective Synthesis: Developing synthetic routes to access specific stereoisomers of this compound and its analogues. This would be crucial for understanding the stereochemical requirements of the enzymes involved in its formation and for probing its biological activity.
Reactivity Studies: Investigating the reactivity of the dihydroxy and ketone functionalities to synthesize novel heterocyclic systems or to explore rearrangement reactions that could lead to complex molecular architectures.
Structure-Property Relationships: Synthesizing a series of analogues with varying substituents on the aromatic rings to study how these modifications influence the electronic, optical, and biological properties of the molecule.
A deeper understanding of the fundamental organic chemistry of this compound and its derivatives could not only provide new tools for chemical synthesis but also offer further insights into its role in biological systems.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 1,10-Dihydro-1,10-dihydroxyfluoren-9-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis optimization requires careful selection of precursors, solvents, and reaction temperatures. For example, iterative nucleophilic alkylation (as described in General Procedure D for analogous acridinones) involves heating precursors (e.g., 19–28 g scale) in solvents like isopropylamine or benzene at 100–130°C for 12 hours . Post-reaction steps (e.g., hydrolysis, NaH treatment) and purification via column chromatography are critical for isolating the product. Monitoring reaction progress with thin-layer chromatography (TLC) and adjusting reaction time based on precursor reactivity can improve yield.
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : Multimodal characterization is essential. Use:
- ¹H/¹³C NMR to identify proton and carbon environments, particularly hydroxyl and ketone groups.
- IR spectroscopy to detect O–H and C=O stretches (~3200–3500 cm⁻¹ and ~1700 cm⁻¹, respectively).
- HRMS for precise molecular weight confirmation. For structurally related compounds (e.g., fluorinated acridinones), HRMS data with <5 ppm error ensures accuracy .
Q. How should researchers handle discrepancies in purity assessments during synthesis?
- Methodological Answer : Cross-validate purity using:
- Chromatographic methods : Compare retention times in HPLC or GC against reference standards (e.g., hydroxyfluorenes listed in The Biomarker Catalogue) .
- Elemental analysis : Confirm C/H/O ratios to detect residual solvents or unreacted precursors.
Advanced Research Questions
Q. What experimental strategies can elucidate the reaction mechanism of this compound formation under varying pH conditions?
- Methodological Answer :
- Perform kinetic studies by quenching reactions at intervals and analyzing intermediates via LC-MS.
- Use isotopic labeling (e.g., ¹⁸O in H₂O) to track oxygen incorporation into hydroxyl groups.
- Conduct DFT calculations to model transition states and identify rate-determining steps. For related compounds (e.g., DOPO-HQ derivatives), computational studies have resolved regioselectivity in phosphorylation reactions .
Q. How can thermal stability and decomposition pathways of this compound be systematically investigated?
- Methodological Answer :
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures and enthalpy changes.
- Gas chromatography-mass spectrometry (GC-MS) of volatiles released during heating identifies decomposition byproducts.
- Compare stability with structurally similar compounds (e.g., 9-Fluorenone, which has a melting point of 82–84°C and low reactivity under standard conditions) .
Q. What approaches resolve contradictions in spectroscopic data for hydroxylated fluorenone derivatives?
- Methodological Answer :
- Variable-temperature NMR to assess hydrogen bonding or dynamic effects causing signal broadening.
- 2D NMR (COSY, HSQC) to correlate proton and carbon signals, particularly for overlapping peaks in dihydroxy regions.
- Validate against reference spectra from databases like NIST, which provide high-resolution data for fluorenone derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
